BenchChemオンラインストアへようこそ!

N-[3-(morpholin-4-yl)propyl]naphtho[2,1-b]furan-2-carboxamide

Physicochemical profiling Drug-likeness Naphthofuran SAR

N-[3-(Morpholin-4-yl)propyl]naphtho[2,1-b]furan-2-carboxamide (CAS 439120-97-5) is a synthetic small-molecule naphtho[2,1-b]furan-2-carboxamide derivative with molecular formula C20H22N2O3 and molecular weight 338.4 g/mol. The compound features a naphtho[2,1-b]furan core linked via a carboxamide to a morpholinopropyl side chain.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 439120-97-5
Cat. No. B2660246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(morpholin-4-yl)propyl]naphtho[2,1-b]furan-2-carboxamide
CAS439120-97-5
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESC1COCCN1CCCNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43
InChIInChI=1S/C20H22N2O3/c23-20(21-8-3-9-22-10-12-24-13-11-22)19-14-17-16-5-2-1-4-15(16)6-7-18(17)25-19/h1-2,4-7,14H,3,8-13H2,(H,21,23)
InChIKeyIRZRVKQGMKQLHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(Morpholin-4-yl)propyl]naphtho[2,1-b]furan-2-carboxamide (CAS 439120-97-5): Chemical Identity and Procurement Baseline


N-[3-(Morpholin-4-yl)propyl]naphtho[2,1-b]furan-2-carboxamide (CAS 439120-97-5) is a synthetic small-molecule naphtho[2,1-b]furan-2-carboxamide derivative with molecular formula C20H22N2O3 and molecular weight 338.4 g/mol. [1] The compound features a naphtho[2,1-b]furan core linked via a carboxamide to a morpholinopropyl side chain. [1] The naphthofuran chemical class has been investigated in patent literature for aromatase inhibition and melanin-concentrating hormone receptor 1 (MCH-R1) antagonism. [2] The compound is cataloged in PubChem (CID 3780809) and ChEMBL (CHEMBL4104016) with a reported maximum clinical phase of Preclinical. [3]

Why N-[3-(Morpholin-4-yl)propyl]naphtho[2,1-b]furan-2-carboxamide Cannot Be Substituted by In-Class Analogs Without Functional Validation


Within the naphtho[2,1-b]furan-2-carboxamide class, even modest structural modifications—such as reduction of the furan ring to the dihydro form (CAS 439111-15-6), variation of the amine linker length (ethyl vs. propyl), or alteration of the terminal heterocycle—can produce divergent computed physicochemical properties and, by class-level inference, divergent biological target engagement profiles. [1] The target compound's specific combination of an aromatic naphthofuran core and a morpholinopropyl carboxamide side chain confers computed LogP (XLogP3-AA = 3.2), hydrogen bond donor/acceptor counts (1 HBD, 4 HBA), and rotatable bond count (5) that differ from both the unsubstituted core and close analogs. [2] Given the documented sensitivity of naphthofuran-based bioactivity to N-substitution pattern in MCH-R1 and aromatase contexts, generic substitution without matched functional data risks introducing an uncharacterized compound with unknown target selectivity and potency. [1]

Quantitative Differentiation Evidence for N-[3-(Morpholin-4-yl)propyl]naphtho[2,1-b]furan-2-carboxamide vs. In-Class Comparators


Computed Lipophilicity (XLogP3-AA) Differentiates Morpholinopropyl from Dihydro and Core Analogs

The target compound exhibits a computed XLogP3-AA of 3.2, reflecting the lipophilic contribution of the aromatic naphthofuran core balanced by the hydrophilic morpholine ring. [1] This value positions the compound in a lipophilicity range distinct from both the unsubstituted naphtho[2,1-b]furan-2-carboxamide core (predicted higher LogP) and the dihydro analog (CAS 439111-15-6, which bears a saturated furan ring). Physicochemical divergence at this level frequently correlates with altered membrane permeability and non-specific protein binding in biological assays, making direct interchange unreliable without matched experimental validation.

Physicochemical profiling Drug-likeness Naphthofuran SAR

Hydrogen Bond Acceptor/Donor Profile Distinguishes Target from Simplified Core Scaffolds

The target compound possesses 4 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), derived from the morpholine oxygen, morpholine nitrogen, carboxamide carbonyl oxygen, carboxamide NH, and furan oxygen. [1] By comparison, the unsubstituted naphtho[2,1-b]furan-2-carboxamide core (C13H9NO2) has 2 HBA and 1-2 HBD depending on tautomeric form. The additional HBA capacity of the morpholine moiety in the target compound could enable key interactions with protein targets that simpler core analogs cannot achieve. In the context of MCH-R1 antagonist SAR, the nature and length of the aminoalkyl side chain critically modulate receptor affinity. [2]

Medicinal chemistry Ligand efficiency Structure-based design

Defined Minimum Purity Specification (95%) Enables Reproducible Procurement

The compound is commercially available from AKSci (Catalog 5114CL) with a documented minimum purity specification of 95%. In contrast, several structurally related naphthofuran-2-carboxamide analogs listed in vendor catalogs lack explicit purity specifications, introducing batch-to-batch variability risks. For procurement decisions where assay reproducibility depends on defined chemical composition, this quantified purity floor provides a verifiable quality benchmark that unspecifed analogs do not match.

Quality control Reproducibility Chemical procurement

Drug-Likeness Profile (QED) and Rule-of-Five Compliance Support Prioritization Over Non-Compliant Naphthofuran Analogs

The target compound has a Quantitative Estimate of Drug-likeness (QED) weighted score of 0.73, no Rule-of-Five violations, 5 rotatable bonds, and a topological polar surface area (TPSA) of 54.71 Ų. [1] These computed parameters place it comfortably within oral drug-like chemical space. By class-level comparison, certain naphthofuran-2-carboxamide derivatives with bulkier N-substituents or higher molecular weight exceed Rule-of-Five thresholds, limiting their utility as chemical probes in cell-permeability-dependent assays. [2] The target compound's favorable drug-likeness metrics make it a more versatile starting point for medicinal chemistry campaigns than non-compliant analogs.

Drug-likeness Lead optimization Chemical probe selection

Recommended Application Scenarios for N-[3-(Morpholin-4-yl)propyl]naphtho[2,1-b]furan-2-carboxamide Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Development Requiring a RO5-Compliant Naphthofuran Scaffold

For medicinal chemistry programs targeting receptors or enzymes where the naphthofuran pharmacophore is validated (e.g., MCH-R1 antagonism or aromatase inhibition), this compound serves as a drug-like starting point with QED = 0.73, zero Rule-of-Five violations, and a morpholinopropyl solubilizing group that balances the lipophilic core. [1][2] The defined 95% purity specification and non-hazardous shipping classification facilitate procurement and handling in standard laboratory settings.

Chemical Probe for Structure-Activity Relationship (SAR) Studies of the Naphthofuran Carboxamide Class

The compound fills a specific SAR position defined by the propyl linker length and morpholine terminal group, enabling systematic exploration of linker and amine substituent effects on target binding. Its computed lipophilicity (XLogP3-AA = 3.2) and hydrogen bonding profile (4 HBA, 1 HBD) provide a reference point for benchmarking analogs with varied side chains. [1] The known sensitivity of naphthofuran bioactivity to N-substitution, documented for MCH-R1 antagonist series, underscores the value of this compound as a structurally defined SAR probe. [2]

Assay Reproducibility Control Requiring Vendor-Documented Purity

In screening campaigns or dose-response assays where compound identity and purity must be traceable, the AKSci catalog entry (5114CL) provides a verifiable minimum purity of 95%, long-term storage conditions, and batch-level quality assurance documentation. [1] This contrasts with procurement from unverified sources where purity may be assumed but not analytically confirmed, a critical consideration for labs requiring auditable compound provenance.

In Silico Docking and Pharmacophore Modeling with a Naphthofuran Template

The compound's well-defined 2D/3D structure in PubChem (CID 3780809), canonical SMILES, and InChI Key facilitate its use as a template for computational docking studies, pharmacophore model generation, and virtual screening campaigns focused on the naphthofuran chemotype. [1] Its ChEMBL entry (CHEMBL4104016) provides a cross-referenced identifier for database mining and target prediction workflows. [2]

Quote Request

Request a Quote for N-[3-(morpholin-4-yl)propyl]naphtho[2,1-b]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.